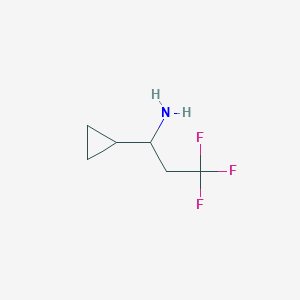
1-Cyclopropyl-3,3,3-trifluoropropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3,3,3-trifluoropropan-1-amine is a chemical compound with the molecular formula C6H10F3N. It is characterized by the presence of a cyclopropyl group and three fluorine atoms attached to a propan-1-amine backbone.
Preparation Methods
The synthesis of 1-Cyclopropyl-3,3,3-trifluoropropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropylamine and 3,3,3-trifluoropropanal.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition of cyclopropylamine to 3,3,3-trifluoropropanal.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Cyclopropyl-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropyl-3,3,3-trifluoropropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are of interest in medicinal chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and trifluoromethyl groups contribute to its unique binding properties, influencing its activity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclopropyl-3,3,3-trifluoropropan-1-amine can be compared with other similar compounds, such as:
1-Cyclopropyl-3,3,3-trifluoropropan-1-one: This compound has a ketone group instead of an amine group, leading to different reactivity and applications.
3,3,3-Trifluoropropan-1-amine: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of the cyclopropyl and trifluoromethyl groups, which confer distinct chemical and biological characteristics.
Properties
Molecular Formula |
C6H10F3N |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
1-cyclopropyl-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)3-5(10)4-1-2-4/h4-5H,1-3,10H2 |
InChI Key |
RGFGDTLHPIWTRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


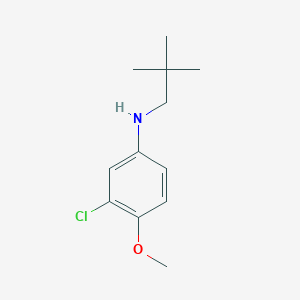
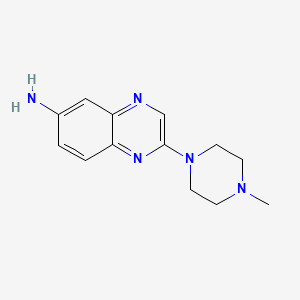
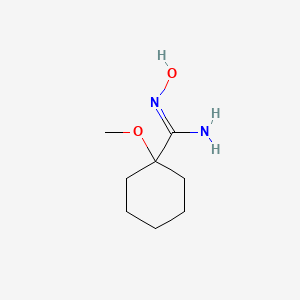
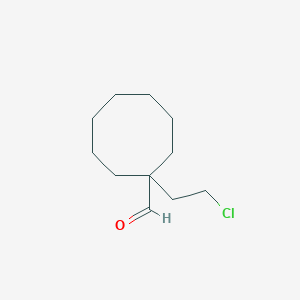
![(Butan-2-yl)[1-(4-methoxyphenyl)ethyl]amine](/img/structure/B13290418.png)

![5-[(1-Hydroxypropan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13290427.png)
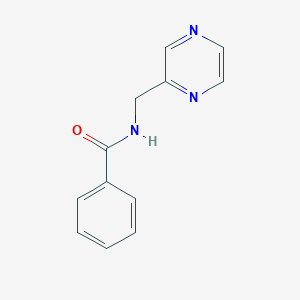

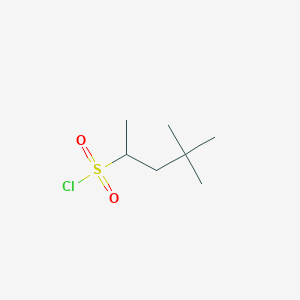
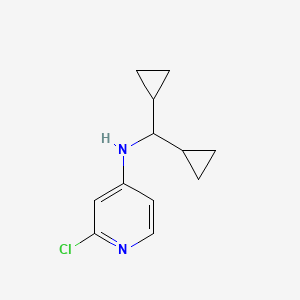
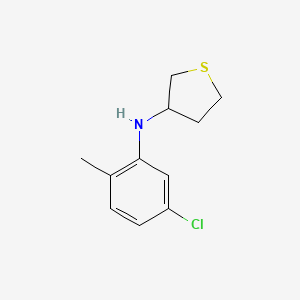

![2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-4-amine](/img/structure/B13290461.png)
